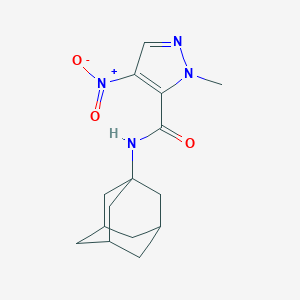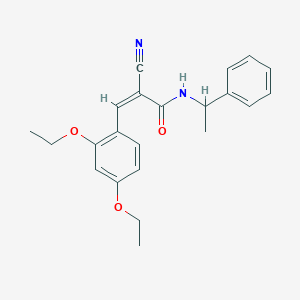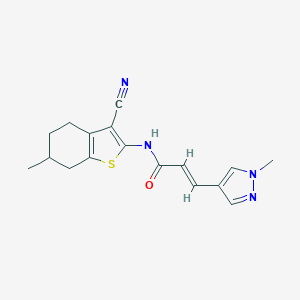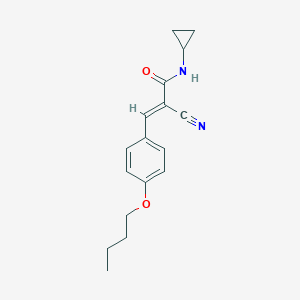
N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The compound features a pyrazole ring substituted with a nitro group and a carboxamide group, along with an adamantyl group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with various reagents to introduce the pyrazole ring and the nitro group. The final step involves the formation of the carboxamide group through a reaction with a suitable carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the adamantyl moiety .
科学研究应用
Chemistry: N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its adamantyl group imparts lipophilicity, which can enhance the compound’s ability to cross cell membranes .
Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
作用机制
The mechanism of action of N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological effects .
相似化合物的比较
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Comparison: N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the nitro group and the pyrazole ring. These structural features differentiate it from other adamantane derivatives, such as APICA and APINACA, which contain indole or indazole rings instead of pyrazole. The presence of the nitro group also imparts distinct chemical reactivity and biological activity to the compound .
属性
分子式 |
C15H20N4O3 |
|---|---|
分子量 |
304.34g/mol |
IUPAC 名称 |
N-(1-adamantyl)-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C15H20N4O3/c1-18-13(12(8-16-18)19(21)22)14(20)17-15-5-9-2-10(6-15)4-11(3-9)7-15/h8-11H,2-7H2,1H3,(H,17,20) |
InChI 键 |
KWIKSIMHVGDBQU-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC23CC4CC(C2)CC(C4)C3 |
规范 SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC23CC4CC(C2)CC(C4)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethyl 4-methyl 3-methyl-5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B457741.png)
![(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B457742.png)


![3-(1,3-benzodioxol-5-yl)-2-cyano-N-[1-(4-methylphenyl)ethyl]acrylamide](/img/structure/B457746.png)
![isopropyl 2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457747.png)
![2-ethyl 4-isopropyl 5-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B457749.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B457750.png)

![3-Ethyl-5-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B457757.png)
![Methyl 4,5-dimethyl-2-({[(pentafluorophenyl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B457758.png)
![dimethyl 3-methyl-5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B457759.png)
![4-bromo-N-[2-(tert-butyl-NON-azoxy)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B457763.png)
![2-cyano-3-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)ethyl]acrylamide](/img/structure/B457764.png)
